molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine

Cat. No.: B8503209
M. Wt: 345.4 g/mol
InChI Key: YSAXSWPDOFHENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with reducing agents to form the corresponding amine. One common method involves the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride (NaBH4) in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another approach involves the use of polyphosphoric acid (PPA) to facilitate the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The choice of reducing agents and catalysts, as well as reaction conditions, would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Halogenated or otherwise substituted phenethylamine derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine involves its interaction with various molecular targets and pathways. As an analog of dopamine, it can interact with dopamine receptors and influence neurotransmitter activity . Additionally, it has been shown to exhibit monoamine oxidase inhibitory activity, which can affect the metabolism of neurotransmitters .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine

InChI

InChI=1S/C20H27NO4/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4/h5-8,13-14,21H,9-12H2,1-4H3

InChI Key

YSAXSWPDOFHENC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

37.7 g of sodium borohydride are suspended in 1500 cc of anhydrous tetrahydrofuran in an inert atmosphere of nitrogen. To the suspension are added 36 g of amide prepared in part (b), while the mixture is stirred and cooled to 10° C., and there is added also 58 cc of glacial acetic acid. The mixture is warmed under reflux for four hours. At the end of this period, the solvent is evaporated under reduced pressure and the residue is treated with water and then with dilute hydrochloric acid to a full acidity. To the mixture is then added a solution of sodium hydroxide until the pH is alkaline and the material is extracted four times with 300 cc each time of dichloromethane. The organic phase is extracted with dilute hydrochloric acid, the acetic solution is washed with dichloromethane. It is then cooled and made alkaline with potassium carbonate and finally extracted again with four portions of dichloromethane, using 200 cc each time. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated. The residue is the crude amine which is recrystallized from ethanol thus giving a pure product, 28.5 g, yield 75%; m.p. 56°-58° C. A single spot is obtained on T.L.C. (eluent: n-butanol, ethanol, acetic acid, water 60:20:40:10).
Quantity
37.7 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
58 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.